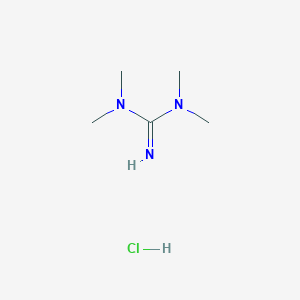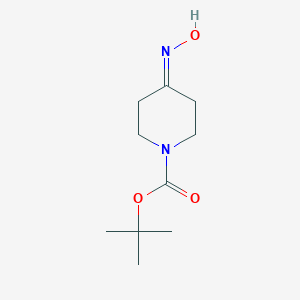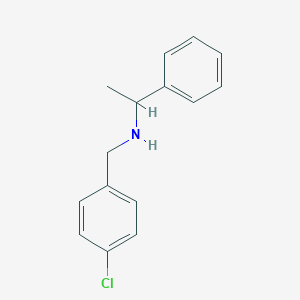
(4-Chlorobenzyl)-(1-phenylethyl)amine
Descripción general
Descripción
“(4-Chlorobenzyl)-(1-phenylethyl)amine” is a compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine .
Synthesis Analysis
The synthesis of similar compounds often involves the reductive amination of aromatic aldehydes . This method consists of condensing carbonyl compounds with amines to produce imines or iminium ions, followed by imine carbon reduction by catalytic hydrogenation or hydride reagents . The reaction of aromatic aldehydes with aqueous ammonia can produce compounds known as hydrobenzamides . The reaction of hydrobenzamides with sodium borohydride can reduce both imine and aminal carbons and produce a primary and secondary benzylamine mixture .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the reductive amination of carbonyl compounds . This process involves the condensation of carbonyl compounds with amines to produce imines or iminium ions, followed by the reduction of the imine carbon by catalytic hydrogenation or hydride reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Chlorobenzylamine, include a boiling point of 215 °C, a density of 1.164 g/mL at 25 °C, and a refractive index of n20/D 1.558 .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity : A study by Clark and Davenport (1987) focused on amides and amines related to 4-amino-N-(1-phenylethyl)benzamide, including compounds structurally similar to (4-Chlorobenzyl)-(1-phenylethyl)amine. They observed that alterations in the 1-phenylethyl group significantly reduced anticonvulsant potency (Clark & Davenport, 1987).
Organometallic Chemistry : Albert et al. (2007) investigated the reactivity of (R)-1-Phenylethyl-benzylidene-amine with palladium compounds, demonstrating applications in organometallic chemistry and catalysis (Albert et al., 2007).
Catalysis in Polymerization : Rossetto et al. (2015) described the use of β-diimine ligands, such as 2-(phenyl)amine-4-(phenyl)imine-2-pentene, in combination with mesoporous MCM-41 support and nickel for ethylene and propylene oligomerization, highlighting the potential in catalysis and materials science (Rossetto et al., 2015).
Optical Active Compound Synthesis : Schönenberger and Brossi (1986) researched the synthesis of optically active secondary amines from (1-phenylethyl)- and (1-naphthylethyl)ureas, which can be related to the structure of (4-Chlorobenzyl)-(1-phenylethyl)amine. This has implications in chirality and pharmaceutical synthesis (Schönenberger & Brossi, 1986).
Anion Exchange Membrane Production : Wu et al. (2006) discussed a novel route for preparing anion exchange membranes from polymers, involving reactions with primary aromatic amines like (4-Chlorobenzyl)-(1-phenylethyl)amine, indicating applications in membrane technology (Wu, Xu, & Yang, 2006).
Pharmacological Characterization for Dopamine Receptor Ligands : Claudi et al. (1992) synthesized derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, structurally related to (4-Chlorobenzyl)-(1-phenylethyl)amine, for studies as dopamine receptor ligands. This highlights its relevance in neuroscience and pharmacology (Claudi et al., 1992).
Safety And Hazards
The safety and hazards of similar compounds, such as 4-Chlorobenzyl chloride, include being harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLCAYPQNQXBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzyl)-(1-phenylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



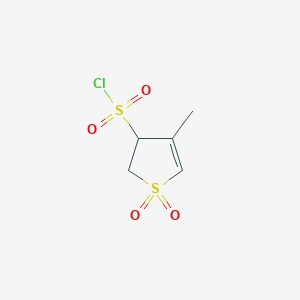
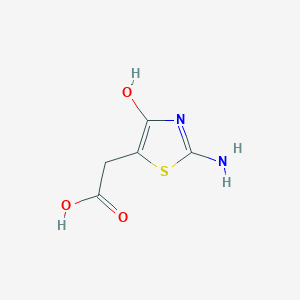
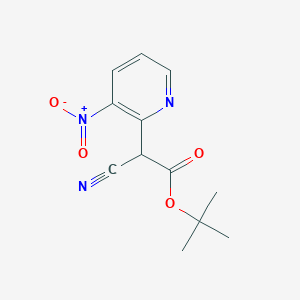
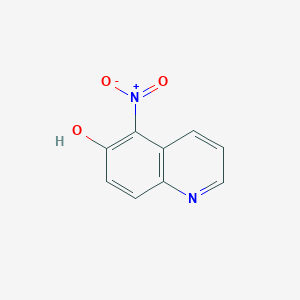
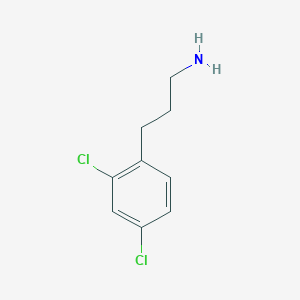
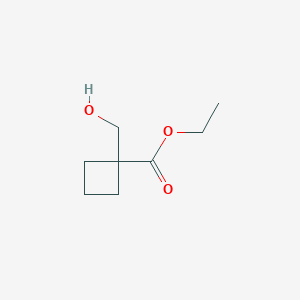

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
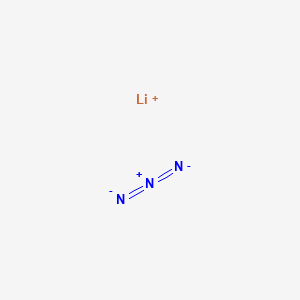
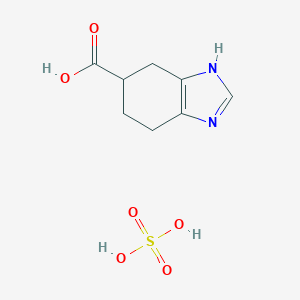
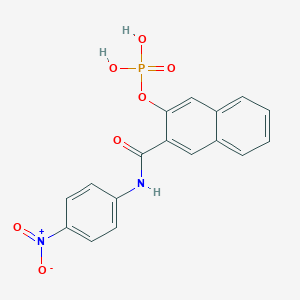
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
